molecular formula C14H12FNO2 B6374186 5-(3-Acetylaminophenyl)-2-fluorophenol, 95% CAS No. 1261918-34-6

5-(3-Acetylaminophenyl)-2-fluorophenol, 95%

Cat. No. B6374186
CAS RN: 1261918-34-6
M. Wt: 245.25 g/mol
InChI Key: LUWOQUAPEIJANH-UHFFFAOYSA-N
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Description

5-(3-Acetylaminophenyl)-2-fluorophenol (5-AP-2-FP) is an organic compound with a molecular formula of C10H10FNO2. It is a colorless solid that is soluble in polar organic solvents. 5-AP-2-FP has a variety of applications in scientific research, from its use as a reagent in organic synthesis to its ability to act as an inhibitor of various enzymes.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed that the compound binds to certain enzymes, such as cytochrome P450, and inhibits their activity. This inhibition of enzyme activity can lead to changes in the metabolism of drugs, as well as changes in the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylaminophenyl)-2-fluorophenol, 95% are not fully understood. However, it is known that the compound can inhibit the activity of certain enzymes, such as cytochrome P450, and this inhibition can lead to changes in the metabolism of drugs, as well as changes in the expression of certain genes. In addition, 5-(3-Acetylaminophenyl)-2-fluorophenol, 95% has been shown to have an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Acetylaminophenyl)-2-fluorophenol, 95% for laboratory experiments is its high purity (95%). This makes it ideal for use in sensitive experiments that require a high degree of accuracy and precision. Additionally, the compound is relatively easy to synthesize and is relatively stable in aqueous solution. The main limitation of using 5-(3-Acetylaminophenyl)-2-fluorophenol, 95% for laboratory experiments is that the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

In the future, there are several potential directions for research on 5-(3-Acetylaminophenyl)-2-fluorophenol, 95%. These include further research into its mechanism of action, as well as studies to determine its effects on other enzymes and proteins. Additionally, further research into its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells, could be explored. Finally, studies to determine the effects of 5-(3-Acetylaminophenyl)-2-fluorophenol, 95% on other biological processes, such as gene expression, could be conducted.

Synthesis Methods

5-(3-Acetylaminophenyl)-2-fluorophenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-aminophenol with acetic anhydride to form 3-acetylaminophenol. This is then reacted with 2-fluoroaniline in the presence of sodium hydroxide to form 5-(3-Acetylaminophenyl)-2-fluorophenol, 95%. The reaction is carried out in aqueous solution and the product is isolated as a white solid. The overall yield of the reaction is 95%.

Scientific Research Applications

5-(3-Acetylaminophenyl)-2-fluorophenol, 95% has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as an inhibitor of various enzymes, and as a tool to study the mechanism of action of drugs. It has also been used to study the structure and function of proteins, as well as to detect the presence of certain enzymes in biological samples.

properties

IUPAC Name

N-[3-(4-fluoro-3-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-9(17)16-12-4-2-3-10(7-12)11-5-6-13(15)14(18)8-11/h2-8,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWOQUAPEIJANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684354
Record name N-(4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261918-34-6
Record name N-(4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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